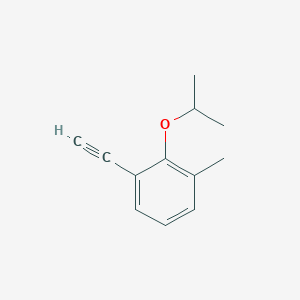

1-Ethynyl-2-isopropoxy-3-methylbenzene

Description

Properties

IUPAC Name |

1-ethynyl-3-methyl-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-5-11-8-6-7-10(4)12(11)13-9(2)3/h1,6-9H,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBXYBRIYSQFGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#C)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethynyl-2-isopropoxy-3-methylbenzene can be synthesized through a series of organic reactions. One common method involves the alkylation of 2-isopropoxy-3-methylphenylacetylene with an appropriate alkyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of the alkyl halide to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of 1-ethynyl-2-isopropoxy-3-methylbenzene may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions, ensuring high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-2-isopropoxy-3-methylbenzene undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-Ethynyl-2-isopropoxy-3-methylbenzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-ethynyl-2-isopropoxy-3-methylbenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The isopropoxy and methyl groups can influence the compound’s reactivity and selectivity, affecting its overall biological activity.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthetic Pathways: Ethynyl groups are typically introduced via palladium-catalyzed cross-coupling (e.g., with terminal alkynes).

- Toxicity/Regulatory Data: No CAS or EC numbers are provided for the target compound, limiting regulatory comparisons. In contrast, etofenprox and flusilazole have well-documented pesticidal safety profiles .

4. Conclusion While 1-Ethynyl-2-isopropoxy-3-methylbenzene shares functional groups with compounds in the evidence (e.g., ethynyl, alkoxy, methyl), its unique substitution pattern likely results in distinct reactivity and applications. Critical data gaps—such as synthesis routes, spectroscopic data, and biological activity—highlight the need for targeted experimental studies. Researchers should consult specialized databases (e.g., Reaxys, SciFinder) or literature beyond the provided evidence for a comprehensive analysis.

Biological Activity

1-Ethynyl-2-isopropoxy-3-methylbenzene, also known by its CAS number 766-82-5, is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biological applications. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing literature and research findings.

1-Ethynyl-2-isopropoxy-3-methylbenzene can be synthesized through several organic reactions, typically involving the alkylation of 2-isopropoxy-3-methylphenylacetylene with appropriate alkyl halides under basic conditions. Strong bases such as sodium hydride or potassium tert-butoxide are often used to facilitate this synthesis. The compound features an ethynyl group that allows for various chemical reactivity patterns, including oxidation, reduction, and electrophilic aromatic substitution.

The mechanism of action for 1-ethynyl-2-isopropoxy-3-methylbenzene involves its interaction with specific biological targets. The ethynyl group can form reactive intermediates that may interact with proteins or enzymes, potentially leading to inhibition of their activity. The presence of isopropoxy and methyl groups may influence the compound’s lipophilicity and reactivity, enhancing its biological interactions.

Biological Activity

Research indicates that 1-Ethynyl-2-isopropoxy-3-methylbenzene exhibits several biological activities:

1. Anticancer Properties:

Preliminary studies suggest that this compound may possess anticancer activity. It has been investigated for its ability to inhibit cancer cell proliferation in vitro, particularly targeting specific cancer types such as breast and prostate cancers. The underlying mechanisms appear to involve apoptosis induction and cell cycle arrest.

2. Anti-inflammatory Effects:

The compound has shown promise in reducing inflammation in various models. For instance, it may inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation, such as NF-kB signaling.

3. Antioxidant Activity:

In vitro assays have demonstrated that 1-Ethynyl-2-isopropoxy-3-methylbenzene exhibits antioxidant properties, which could contribute to its protective effects against oxidative stress-related damage in cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives, providing insights into the potential effects of 1-Ethynyl-2-isopropoxy-3-methylbenzene:

| Study | Findings |

|---|---|

| Anticancer Activity | In vitro studies revealed significant inhibition of cell growth in breast cancer cell lines with IC50 values indicating effective concentration ranges. |

| Anti-inflammatory Effects | Animal models showed reduced edema and inflammatory markers following treatment with the compound. |

| Antioxidant Properties | Exhibited a dose-dependent increase in DPPH radical scavenging activity compared to control samples. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.